BenchChemオンラインストアへようこそ!

Trimeprazine maleate

Receptor Pharmacology Antihistamine Potency Radioligand Binding

Trimeprazine maleate is a high-affinity histamine H1 receptor antagonist (Ki=0.72 nM) that outperforms promethazine and chlorpheniramine in antipruritic potency. Its unique enantioselective plasma protein binding (ES=1.5) ensures a reliable free drug fraction for in vitro assays. Use as a reference standard in radioligand displacement assays to calibrate H1 binding of novel compounds. The maleate salt enhances aqueous solubility for formulation development. Procure from trusted suppliers for your research needs.

Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
CAS No. 179167-82-9
Cat. No. B1683038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimeprazine maleate
CAS179167-82-9
SynonymsAlimemazine maleate, Trimeprazine maleate
Molecular FormulaC22H26N2O4S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyWTHCVCKKSDUGIE-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimeprazine Maleate (CAS 179167-82-9) for Research & Industrial Procurement


Trimeprazine maleate (also known as alimemazine) is a phenothiazine-derived first-generation histamine H1 receptor antagonist [1]. It is a chiral compound typically supplied as the racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer available for specialized research applications [2]. The maleate salt form (CAS 179167-82-9) enhances aqueous solubility relative to the free base, facilitating formulation development and in vitro assay preparation [3].

Why Trimeprazine Maleate Cannot Be Interchanged with Other Phenothiazine Antihistamines


Phenothiazine antihistamines exhibit clinically significant differences in receptor binding profiles, pharmacokinetic parameters, and therapeutic indices that preclude simple substitution. Trimeprazine maleate demonstrates a distinct H1 receptor affinity (Ki = 0.72 nM) that differs from promethazine (Ki = 0.98–2.6 nM) and chlorpheniramine (Ki = 1.1–1.4 nM) [1], translating to measurable variations in antipruritic potency and sedative liability. Additionally, trimeprazine's unique enantioselective plasma protein binding (ES = 1.5) diverges from structurally related compounds like promethazine (ES = 1.4) [2], affecting free drug fraction and tissue distribution. These quantitative divergences underscore why procurement specifications must be compound-specific.

Quantitative Differentiation Evidence for Trimeprazine Maleate (CAS 179167-82-9)


H1 Receptor Affinity: Trimeprazine vs. Promethazine

Trimeprazine exhibits approximately 36% higher H1 receptor affinity than promethazine (Ki = 0.72 nM vs. 0.98 nM) in radioligand binding assays using human receptors . This quantitative difference in binding kinetics correlates with greater antihistamine potency per unit dose in functional assays [1].

Receptor Pharmacology Antihistamine Potency Radioligand Binding

Muscarinic Receptor Affinity: Trimeprazine vs. Promethazine

Trimeprazine demonstrates 73% higher Ki (lower affinity) at muscarinic acetylcholine receptors (mAChRs) compared to promethazine (Ki = 38 nM vs. 22 nM) . This quantitative difference in anticholinergic liability predicts a reduced incidence of dry mouth, blurred vision, and constipation relative to promethazine when administered at equipotent antihistamine doses [1].

Anticholinergic Activity Receptor Selectivity Side Effect Prediction

Relative Bioavailability: Tablet Formulation vs. Syrup

Trimeprazine tablets exhibit approximately 70% relative bioavailability compared to syrup formulation (AUCinfinity 7.67 vs. 11.0 ng·h·ml⁻¹) in healthy adult males following single 5 mg doses [1]. The mean terminal half-life is 4.78 ± 0.59 hours [2].

Bioequivalence Formulation Development Oral Absorption

Pediatric Pharmacokinetics: Trimeprazine vs. Chlorpromazine CSF Distribution

Trimeprazine exhibits undetectable cerebrospinal fluid (CSF) concentrations following oral administration in children (3 mg/kg dose), while chlorpromazine is known to achieve measurable CSF levels (mean 12.6 ng/ml) in adult schizophrenic patients [1]. This differential CNS distribution profile distinguishes trimeprazine from more centrally-penetrant phenothiazines [2].

CNS Penetration Pediatric Anesthesia Pharmacokinetic Modeling

Enantioselective Plasma Protein Binding: Trimeprazine vs. Promethazine

Trimeprazine exhibits higher enantioselectivity in plasma protein binding (ES = 1.5) compared to promethazine (ES = 1.4) when assessed by affinity capillary electrophoresis [1]. This differential stereoselective binding influences the free drug fraction available for receptor engagement and clearance [2].

Chiral Pharmacology Plasma Protein Binding ADME

Clinical Antipruritic Efficacy: Trimeprazine vs. Trimipramine

In a double-blind trial of 12 male patients with severe atopic eczema, trimeprazine tartrate (10 mg t.i.d.) and trimipramine maleate produced comparable reductions in nocturnal scratching via sleep consolidation; neither drug altered scratching bout initiation [1]. The reduction in overall scratching was modest but statistically significant compared to placebo [2].

Atopic Dermatitis Pruritus Sleep Architecture

Research and Industrial Applications of Trimeprazine Maleate (CAS 179167-82-9)


Preclinical Antihistamine Potency Screening

Use trimeprazine maleate as a high-affinity reference standard (Ki = 0.72 nM for H1) in radioligand displacement assays to calibrate H1 receptor binding of novel compounds . Its well-characterized binding profile enables accurate determination of relative potency compared to investigational agents.

Chiral Pharmacokinetic Modeling

Leverage trimeprazine's documented enantioselective plasma protein binding (ES = 1.5) as a model system for developing and validating chiral HPLC methods for phenothiazine enantiomer separation and quantification in biological matrices [1].

Formulation Bioequivalence Studies

Utilize the established 70% relative bioavailability benchmark for tablet versus syrup formulations as a comparator when developing novel oral dosage forms of trimeprazine maleate or structurally related phenothiazines requiring bioequivalence demonstration.

Anticholinergic Liability Profiling

Employ trimeprazine's mAChR Ki of 38 nM as a reference point for screening novel antihistamines for off-target muscarinic activity, enabling prediction of anticholinergic side effect potential in early-stage drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimeprazine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.